molecular formula C16H21ClN4O3S B2437386 N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1328715-29-2

N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2437386
CAS No.: 1328715-29-2
M. Wt: 384.88
InChI Key: NURBQJFNKSQTNA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S.ClH/c1-8(2)20-5-4-10-12(7-20)24-16(13(10)14(17)21)18-15(22)11-6-9(3)23-19-11;/h6,8H,4-5,7H2,1-3H3,(H2,17,21)(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBQJFNKSQTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H21ClN4O2S2
  • Molecular Weight : 437.0 g/mol
  • CAS Number : 1216801-43-2

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound exhibits biological activity through various mechanisms, primarily involving interactions with cellular pathways that regulate apoptosis and cell cycle progression. In particular, studies indicate that it may influence the expression of key proteins involved in these processes.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia (HL-60) cells. The compound's derivatives were tested for their ability to induce cell death, with IC50 values ranging from 86 to 755 μM. Notably:

  • Isoxazole (3) induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels.
  • Isoxazole (6) primarily caused cell cycle arrest without affecting Bax levels significantly .

Neuroprotective Effects

In studies involving rat pheochromocytoma (PC12) cells, certain derivatives of the compound demonstrated neuritogenic activity, suggesting potential applications in neuroprotection and differentiation. Specifically, derivatives activated signaling pathways that promote neural differentiation independently of neurotrophic factors .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several isoxazole derivatives on HL-60 cells using the MTT reduction method. The findings indicated that:

  • Isoxazole (3) showed significant cytotoxicity by promoting apoptosis.
  • Isoxazole (6) was less effective in inducing apoptosis but caused cell cycle arrest.

Study 2: Neurogenic Potential

Another research effort focused on evaluating the neurogenic potential of derivatives in PC12 cells. The results indicated that certain compounds could induce differentiation similar to nerve growth factor (NGF), highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can yield and purity be improved?

The synthesis typically involves cyclization of thiophene and pyridine derivatives, followed by functionalization with isoxazole and carboxamide groups. Key steps include:

  • Cyclization : Use precursors like substituted thiophenes and pyridine analogs under reflux conditions with catalysts (e.g., Lewis acids) to form the tetrahydrothieno[2,3-c]pyridine core .
  • Amidation : Coupling the core with 5-methylisoxazole-3-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) .
  • Optimization : Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency and yield .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Conventional reflux55–6590–95Low equipment cost
Microwave-assisted75–8595–98Reduced reaction time
Solvent-free70–8092–96Environmentally friendly

Q. How is the three-dimensional conformation of this compound characterized?

Advanced structural analysis methods include:

  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
  • NMR spectroscopy : 1^1H-13^{13}C HSQC and NOESY experiments map spatial proximity of substituents (e.g., isopropyl and carbamoyl groups) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energetically favorable conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., varying IC50_{50} values) may arise from differences in assay conditions or impurity profiles. Methodological approaches include:

  • Comparative bioassays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. fluorescence-based viability tests) .
  • Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., replacing isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
  • Impurity profiling : Use HPLC-MS to identify byproducts that may interfere with biological assays .

Q. What experimental designs are recommended for studying its structure-activity relationships (SAR)?

A systematic SAR study involves:

  • Variable substituents : Modify the carbamoyl, isopropyl, or methylisoxazole groups while retaining the core structure.
  • In vitro testing : Prioritize high-throughput screening against target proteins (e.g., kinases) using SPR (surface plasmon resonance) or thermal shift assays .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide rational design .

Table 2 : Example SAR for Substituent Modifications

Substituent PositionModificationBiological Activity (IC50_{50}, nM)
3-carbamoylNH2_2 → NMe2_2120 → 45 (Improved potency)
6-isopropyliPr → cyclopropyl45 → 22 (Enhanced selectivity)
5-methylisoxazoleMethyl → Ethyl22 → 110 (Reduced activity)

Q. How can researchers address solubility challenges in formulation for in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while minimizing toxicity .
  • Salt formation : Explore alternative counterions (e.g., mesylate instead of hydrochloride) to improve pharmacokinetics .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Methodological Notes

  • Data validation : Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Stereochemical integrity : Monitor chiral centers via chiral HPLC during synthesis to avoid racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.